molecular formula C10H16O2 B12802007 (2S,2'S,5'S)-Lilac aldehyde CAS No. 53447-45-3

(2S,2'S,5'S)-Lilac aldehyde

Cat. No.: B12802007
CAS No.: 53447-45-3
M. Wt: 168.23 g/mol
InChI Key: YPZQHCLBLRWNMJ-KXUCPTDWSA-N
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Description

(2S,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral scent, reminiscent of lilacs. It is a stereoisomer of lilac aldehyde, which is a mixture of four stereoisomers. This compound is of interest due to its applications in fragrance chemistry and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of lilac alcohol using a chiral rhodium catalyst can yield (2S,2’S,5’S)-Lilac aldehyde with high enantiomeric excess .

Industrial Production Methods

Industrial production of (2S,2’S,5’S)-Lilac aldehyde often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmental friendliness. For instance, the use of baker’s yeast in the reduction of lilac alcohol has been reported to produce (2S,2’S,5’S)-Lilac aldehyde with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to lilac alcohol using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Lilac acid.

    Reduction: Lilac alcohol.

    Substitution: Depending on the nucleophile, various substituted lilac derivatives.

Scientific Research Applications

(2S,2’S,5’S)-Lilac aldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,2’S,5’S)-Lilac aldehyde in biological systems involves its interaction with olfactory receptors. It binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological activities, such as antimicrobial effects, may involve the disruption of microbial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R,2’R,5’R)-Lilac aldehyde: Another stereoisomer with similar scent properties but different biological activities.

    Lilac alcohol: The reduced form of lilac aldehyde, used in similar applications but with different chemical properties.

    Lilac acid: The oxidized form of lilac aldehyde, with distinct chemical and biological properties.

Uniqueness

(2S,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its high enantiomeric purity makes it valuable in applications requiring precise chiral recognition, such as in fragrance formulations and biological studies.

Properties

CAS No.

53447-45-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal

InChI

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1

InChI Key

YPZQHCLBLRWNMJ-KXUCPTDWSA-N

Isomeric SMILES

C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C

Canonical SMILES

CC(C=O)C1CCC(O1)(C)C=C

Origin of Product

United States

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